molecular formula C19H18ClN3O3 B2761621 2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034430-49-2

2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2761621
CAS No.: 2034430-49-2
M. Wt: 371.82
InChI Key: BTVRBSNVORBWKJ-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Biological Activity

2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, with the CAS number 2034430-49-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C19H18ClN3O3C_{19}H_{18}ClN_{3}O_{3} with a molecular weight of 371.8 g/mol. The structure includes a benzoisoxazole moiety linked to a piperidine ring substituted with a chloropyridine group, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic effects. Key areas of interest include:

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with the benzoisoxazole structure have been reported to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on isoxazole derivatives indicate that modifications can lead to enhanced antibacterial and antifungal activities. The presence of the piperidine ring may contribute to membrane permeability, facilitating the compound's action against microbial pathogens .

Neurological Effects

Given the presence of the piperidine and chloropyridine moieties, there is potential for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in relation to antipsychotic activity. The interaction with serotonin and dopamine receptors may provide insights into its efficacy in treating psychiatric disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Modification Effect on Activity
Substitution at C5 of the isoxazole ringIncreased potency against cancer cell lines
Variations in the piperidine substituentAltered receptor binding affinity
Chlorine substitution on pyridineEnhanced antimicrobial activity

Research indicates that modifications to the benzoisoxazole and piperidine structures can significantly impact their biological efficacy, emphasizing the importance of strategic chemical alterations in drug design .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a similar benzoisoxazole derivative effectively inhibited tumor growth in xenograft models, showcasing its potential as an antitumor agent.
  • Neuropharmacological Evaluation : In behavioral assays, compounds with similar structures exhibited reduced locomotor activity in rodent models, suggesting potential antipsychotic effects without typical side effects associated with conventional neuroleptics .
  • Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, revealing significant inhibitory effects that warrant further investigation into their mechanisms of action .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-15-12-21-8-5-18(15)25-13-6-9-23(10-7-13)19(24)11-16-14-3-1-2-4-17(14)26-22-16/h1-5,8,12-13H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVRBSNVORBWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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